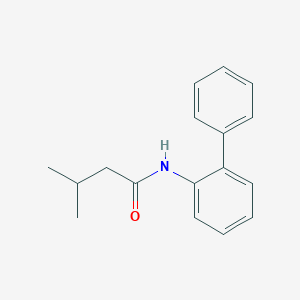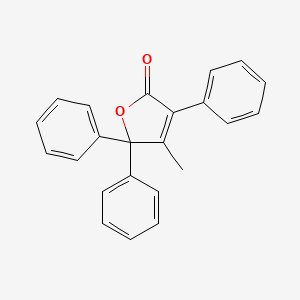
N-(7-chloroquinolin-4-yl)-n,n-diethyl-hexane-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-chloroquinolin-4-yl)-n,n-diethyl-hexane-1,5-diamine is a chemical compound that belongs to the class of quinoline derivatives. This compound is known for its significant biological activities, including antimalarial, antibacterial, and anticancer properties . The presence of the quinoline ring in its structure is crucial for its biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloroquinolin-4-yl)-n,n-diethyl-hexane-1,5-diamine typically involves the nucleophilic substitution reaction of 4,7-dichloroquinoline with n,n-diethyl-hexane-1,5-diamine . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-chloroquinolin-4-yl)-n,n-diethyl-hexane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the quinoline ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
N-(7-chloroquinolin-4-yl)-n,n-diethyl-hexane-1,5-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antimalarial, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-(7-chloroquinolin-4-yl)-n,n-diethyl-hexane-1,5-diamine involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . Its antibacterial and anticancer activities are thought to involve the inhibition of key enzymes and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Numéro CAS |
5430-89-7 |
|---|---|
Formule moléculaire |
C19H28ClN3 |
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
5-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylhexane-1,5-diamine |
InChI |
InChI=1S/C19H28ClN3/c1-4-23(5-2)13-7-6-8-15(3)22-18-11-12-21-19-14-16(20)9-10-17(18)19/h9-12,14-15H,4-8,13H2,1-3H3,(H,21,22) |
Clé InChI |
MXGGYCYYCOWYGB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)

![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)





![4-Mercaptopyrido[2,3-d]pyrimidine](/img/structure/B13998428.png)

![4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine](/img/structure/B13998453.png)

